molecular formula C16H21ClN2O2 B1388281 [2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride CAS No. 1185294-49-8

[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride

Cat. No. B1388281
M. Wt: 308.8 g/mol
InChI Key: SJXFTAYECVJSNY-UHFFFAOYSA-N
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Description

“[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride” is a chemical compound with the CAS Number: 99615-36-8. Its molecular weight is 272.35 . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20N2O2/c1-19-15-7-6-13(11-16(15)20-2)8-10-17-12-14-5-3-4-9-18-14/h3-7,9,11,17H,8,10,12H2,1-2H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

    Scientific Field

    Chemistry

    • Application Summary : The compound is used in the synthesis of other chemical compounds .
    • Methods of Application : The compound is synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as a base and THF as a solvent .
    • Results or Outcomes : The synthesis yields 2,3-Dimethoxybenzamides in 43–50% yield, while 3-acetoxy-2-methylbenzamides are prepared in high yields of 40–72% .

    Scientific Field

    Biochemistry

    • Application Summary : The compound is used in the fluorometric determination of DMPEA in the form of its phosphopyridoxyl derivate .
    • Methods of Application : The compound is used in a metabolite profiling approach to identify biomarkers of flavonoid intake in humans .
    • Results or Outcomes : The limit of detection is 2 micrograms of DMPEA per 1 gram of creatinine .

    Scientific Field

    Chemistry

    • Application Summary : The compound is used in the synthesis of other chemical compounds .
    • Methods of Application : The compound is synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as a base and THF as a solvent .
    • Results or Outcomes : The synthesis yields 2,3-Dimethoxybenzamides in 43–50% yield, while 3-acetoxy-2-methylbenzamides are prepared in high yields of 40–72% .

    Scientific Field

    • Application Summary : The compound is used in the fluorometric determination of DMPEA in the form of its phosphopyridoxyl derivate .
    • Methods of Application : The compound is used in a metabolite profiling approach to identify biomarkers of flavonoid intake in humans .
    • Results or Outcomes : The limit of detection is 2 micrograms of DMPEA per 1 gram of creatinine .

    Scientific Field

    • Application Summary : The compound is used in the synthesis of other chemical compounds .
    • Methods of Application : The compound is synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as a base and THF as a solvent .
    • Results or Outcomes : The synthesis yields 2,3-Dimethoxybenzamides in 43–50% yield, while 3-acetoxy-2-methylbenzamides are prepared in high yields of 40–72% .

    Scientific Field

    • Application Summary : The compound is used in the fluorometric determination of DMPEA in the form of its phosphopyridoxyl derivate .
    • Methods of Application : The compound is used in a metabolite profiling approach to identify biomarkers of flavonoid intake in humans .
    • Results or Outcomes : The limit of detection is 2 micrograms of DMPEA per 1 gram of creatinine .

Safety And Hazards

The compound is labeled as an irritant according to its Material Safety Data Sheet (MSDS) . Further safety and hazard information should be available in the MSDS.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c1-19-15-6-5-13(10-16(15)20-2)7-9-18-12-14-4-3-8-17-11-14;/h3-6,8,10-11,18H,7,9,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXFTAYECVJSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CN=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662964
Record name 2-(3,4-Dimethoxyphenyl)-N-[(pyridin-3-yl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride

CAS RN

1185294-49-8
Record name 3-Pyridinemethanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185294-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethoxyphenyl)-N-[(pyridin-3-yl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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